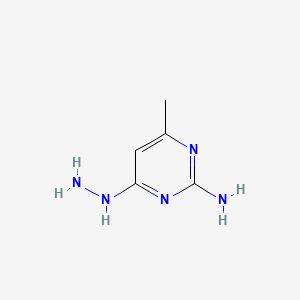

2-Amino-4-hydrazino-6-methylpyrimidine

Übersicht

Beschreibung

2-Amino-4-hydrazino-6-methylpyrimidine is an organic compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . It is an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals . This compound is known for its reactivity due to the presence of both amino and hydrazino functional groups, making it a versatile building block in chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4-hydrazino-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of chloropyrimidine with hydrazine hydrate. The reaction is typically carried out at 100°C for 30 minutes, yielding the desired product with a high yield of 90% . The reaction conditions are as follows:

Reagents: Chloropyrimidine, hydrazine hydrate

Conditions: 100°C, 30 minutes

Yield: 90%

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-hydrazino-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The amino and hydrazino groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, hydrazine derivatives, and various oxides .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has shown promise in various therapeutic areas due to its structural properties that allow it to interact with biological targets effectively. Key applications include:

- Anticancer Activity : Research indicates that pyrimidine derivatives, including 2-amino-4-hydrazino-6-methylpyrimidine, exhibit significant anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications at the 2 and 4 positions of the pyrimidine ring can enhance cytotoxicity against specific cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell function or metabolism .

- Antiviral Applications : There is ongoing research into the antiviral properties of pyrimidine derivatives. This compound has been investigated for its potential to inhibit viral replication, particularly in the context of RNA viruses .

Case Studies

Several studies have documented the effects of this compound in experimental settings:

Wirkmechanismus

The mechanism of action of 2-Amino-4-hydrazino-6-methylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications . It is known to modulate the activity of enzymes involved in nucleic acid synthesis and repair, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of a hydrazino group, making it less reactive in certain chemical reactions.

2-Amino-6-methyl-4-pyrimidinol:

Uniqueness

2-Amino-4-hydrazino-6-methylpyrimidine is unique due to its dual functional groups (amino and hydrazino), which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and industrial chemicals .

Biologische Aktivität

2-Amino-4-hydrazino-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's potential applications span from antimalarial to anticancer properties, making it a valuable target for further research in medicinal chemistry.

- Molecular Formula : C₅H₉N₅

- Molecular Weight : 139.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can function as an enzyme inhibitor or activator, influencing metabolic and signaling pathways. Its dual functional groups (amino and hydrazino) enhance its reactivity and versatility, allowing it to bind to specific enzymes and receptors effectively.

Biological Activities

-

Antimalarial Properties :

- Research indicates that this compound exhibits significant antiplasmodial activity, making it a candidate for developing new antimalarial drugs. The mechanism involves disrupting metabolic pathways in the malaria parasite.

-

Anticancer Activity :

- The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may interfere with DNA synthesis and repair mechanisms, which contributes to its anticancer properties. For instance, derivatives of this compound have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

-

Antimicrobial Effects :

- Derivatives of this compound have demonstrated antimicrobial activity against various pathogens, including those responsible for sleeping sickness. This broad-spectrum activity highlights its potential in treating infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimalarial | Significant activity against Plasmodium | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against pathogens |

Case Study: Anticancer Mechanism

In a study examining the effects of this compound on leukemia cells, it was found that the compound triggered apoptosis by activating pro-apoptotic proteins such as Bax and p53 while inhibiting anti-apoptotic proteins like Bcl-2. This dual action led to significant cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Table 2: IC50 Values of Derivatives

| Compound Identifier | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound X | 11.08 | SW480 | Induces apoptosis via mitochondrial pathway |

| Compound Y | 5.25 | HL-60 | Cell cycle arrest at G2/M phase |

Eigenschaften

IUPAC Name |

4-hydrazinyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYPVCMVSYPXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326385 | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28840-64-4 | |

| Record name | 28840-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-amino-4-hydrazino-6-methylpyrimidine and its derivatives relevant to metal complexation?

A1: this compound acts as a precursor to Schiff-base hydrazones. [] This compound contains a pyrimidine ring with three nitrogen atoms capable of coordinating with metal ions. Reacting this compound with aldehydes or ketones, such as 2-hydroxyacetophenone, 2-methoxybenzaldehyde, and diacetyl, forms Schiff-base hydrazones. These derivatives possess an ONN donor set, making them tridentate ligands capable of forming stable complexes with various metal ions. [] The study by El-Sherif et al. utilized elemental analysis, UV-Vis, IR, 1H-NMR, and mass spectrometry to confirm the structures of these ligands. []

Q2: How stable are the metal complexes formed with the Schiff-base hydrazones derived from this compound?

A2: El-Sherif et al. investigated the stability of metal complexes formed with the Schiff-base hydrazones (2-OHAHP, 2-OMeBHP, and DHP) derived from this compound. [] They determined the stability constants (a measure of the equilibrium constant for the formation of the complex) of various metal chelates, including Mn2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, UO22+, and Th4+. The study employed potentiometric titrations in two different solvent systems (75% dioxane-water and ethanol-water) at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation. [] This data provides insights into the stability and nature (e.g., entropy or enthalpy driven) of the metal-ligand interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.